This guide provides a technical framework for the structural validation of (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid. This compound presents unique NMR challenges due to the interplay between the quadrupolar boron nucleus , the dynamic boronic acid/boroxine equilibrium , and the electron-withdrawing trifluoromethoxy (-OCF₃) group .[1]
Researchers must recognize that 8-substituted quinoline boronic acids often exhibit intramolecular N→B coordination, which stabilizes the rehybridization of boron from sp² to sp³, significantly altering chemical shifts compared to standard phenylboronic acids.[1]
Boronic acids are notoriously difficult to characterize due to dehydration into boroxine anhydrides (trimerization). The following protocol ensures spectral reproducibility.
Recommended Solvent Systems
Solvent
Pros
Cons
Application
DMSO-d₆
Excellent solubility; slows proton exchange, allowing observation of B(OH)₂ protons.[1]
High viscosity causes line broadening; hygroscopic nature can accelerate deboronation.
Primary Characterization (1H)
CD₃OD
Sharper peaks; prevents boroxine formation by solvolysis (forms mono-methyl esters).
Exchangeable protons (OH) vanish; potential for esterification artifacts.
Secondary Verification (13C)
Acetone-d₆ + D₂O
Suppresses boroxine formation via hydrolysis.
Limited solubility for quinoline salts.
QC / Purity Check
Preparation Workflow
Drying: Vacuum dry the solid at 40°C for 2 hours to minimize surface water (which catalyzes protodeboronation).
Dissolution: Dissolve ~10 mg in 0.6 mL DMSO-d₆.
Equilibration: Allow the tube to stand for 10 minutes. If peaks appear doubled (indicating a mixture of monomer and boroxine), add 1 drop of D₂O to force the equilibrium back to the monomeric boronic acid.
Predicted Spectral Data & Assignment Logic
Note: The values below are calculated based on chemometric increments for the quinoline core with OCF₃ and B(OH)₂ substituents. Experimental values may vary ±0.2 ppm depending on concentration and pH.
Diagnostic Feature: Look for the meta-coupling (J ~2.5 Hz) between H5 and H7. The absence of ortho-coupling on the benzene ring confirms the 6,8-substitution pattern.
Technical Insight: Do not interpret the absence of the C8 peak as a missing carbon. The relaxation time of carbons attached to boron is extremely fast, often broadening the signal into the baseline.
C. 19F NMR Data (376 MHz, DMSO-d₆)
Shift: -57.0 to -59.0 ppm
Pattern: Singlet (s)
Validation: If multiple fluorine peaks appear, it indicates degradation (free fluoride or hydrolysis of the OCF₃ group, though OCF₃ is chemically robust).[1]
Mechanistic Visualization: The Boroxine Equilibrium
Boronic acids exist in a dynamic equilibrium with their cyclic anhydride form (boroxine). This often confuses analysts by producing "extra" peaks.
Figure 1: The reversible dehydration of boronic acids.[2] In dry DMSO, mixtures of Monomer and Boroxine cause peak doubling.[1] Addition of D₂O shifts equilibrium left (Monomer).
Structural Assignment Workflow
To rigorously prove the structure, follow this logic gate:
Figure 2: Logical decision tree for confirming the substitution pattern of the quinoline ring using J-coupling constants.
Quality Control & Stability
Protodeboronation: The C-B bond in 8-substituted quinolines is susceptible to cleavage, especially under basic conditions or prolonged heating.[1]
Degradant Signal: Look for the appearance of 6-(trifluoromethoxy)quinoline (proton at position 8 appears as a doublet at ~8.0 ppm).
Storage: Store solid under Argon at 2-8°C. NMR solutions should be prepared fresh.
References
General Boronic Acid NMR: Hall, D. G.[1] (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [1]
Quinoline Chemical Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.
Solvent Effects on Boronic Acids: Nieto, S., et al. (2005).[1] "NMR investigations of the dynamic behavior of boronic acids." Journal of Organic Chemistry.
19F NMR of Trifluoromethoxy Groups: Dolbier, W. R. (2009). "Fluorine NMR parameters." Guide to Fluorine NMR for Organic Chemists.
Application Notes & Protocols: Late-Stage Functionalization of Quinoline Scaffolds with Trifluoromethoxy Groups
Introduction: The Strategic Value of the Trifluoromethoxy Group in Quinoline Scaffolds The quinoline core is a quintessential scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most not...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Trifluoromethoxy Group in Quinoline Scaffolds
The quinoline core is a quintessential scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably in antimalarial drugs like chloroquine.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups to interact with biological targets.[2] In modern drug design, the strategic modification of such scaffolds is paramount to enhancing a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.[3]
Among the vast arsenal of chemical modifiers, fluorinated groups have garnered immense attention.[4] The trifluoromethoxy (-OCF3) group, in particular, offers a unique constellation of properties that makes it highly desirable for drug candidates.[4][5]
Enhanced Lipophilicity: The -OCF3 group significantly increases a molecule's lipophilicity (Hansch parameter π ≈ 1.04), often more so than the related trifluoromethyl (-CF3) group.[3][6] This property is critical for improving a drug's ability to cross biological membranes, a key factor in bioavailability.[3]
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation.[2][3] Introducing an -OCF3 group at a potential metabolic hotspot can protect the molecule from enzymatic cleavage, thereby increasing its in-vivo half-life.[3]
Modulation of Physicochemical Properties: As a strong electron-withdrawing group, the -OCF3 moiety can profoundly influence a molecule's pKa and dipole moment, which in turn affects its binding affinity to target proteins.[4]
The convergence of these two entities—the privileged quinoline scaffold and the property-enhancing trifluoromethoxy group—creates a powerful combination for drug discovery. However, the introduction of the -OCF3 group, especially at the late stages of a complex synthesis, presents significant chemical challenges. Traditional methods often require harsh conditions or pre-functionalized starting materials, limiting their applicability in the final steps of drug development.[7][8]
This guide provides an in-depth exploration of modern, field-proven methodologies for the late-stage C-H trifluoromethoxylation of quinoline scaffolds, focusing on radical and nucleophilic pathways. We will dissect the underlying mechanisms, provide detailed, reproducible protocols, and offer insights into the practical application of these transformative reactions.
Directly converting an inert C-H bond to a C-OCF3 bond via a radical pathway is one of the most elegant and step-economical strategies for late-stage functionalization.[9] Visible-light photoredox catalysis has emerged as a premier tool for this transformation, offering mild conditions and excellent functional group tolerance.[7][8]
Principle and Mechanism of Action
The core principle involves the generation of a highly reactive trifluoromethoxyl radical (•OCF3) which then engages with the quinoline ring. The most common approach utilizes a photocatalyst, such as an iridium or ruthenium complex, that becomes a potent oxidant or reductant upon excitation with visible light.[8][10]
The catalytic cycle typically proceeds as follows:
Excitation: The photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*).
Single Electron Transfer (SET): The excited photocatalyst interacts with an N-trifluoromethoxy reagent (e.g., an N-trifluoromethoxy-sulfonamide). PC* acts as a reductant, transferring an electron to the reagent.
Radical Generation: This SET event induces the fragmentation of the reagent, releasing the trifluoromethoxyl radical (•OCF3).
Addition to Heteroarene: The electrophilic •OCF3 radical adds to the electron-rich quinoline ring, forming a radical cation intermediate.
Oxidation and Deprotonation: The radical cation is oxidized by the now-oxidized photocatalyst (PC+), regenerating the ground-state photocatalyst and forming a cationic intermediate (a Wheland-type intermediate). Subsequent deprotonation restores aromaticity, yielding the desired trifluoromethoxylated quinoline.
Caption: Photocatalytic cycle for radical C-H trifluoromethoxylation.
Application Notes
This photocatalytic method is particularly powerful for late-stage functionalization due to its mild nature, which preserves other sensitive functional groups within a complex molecule.
Regioselectivity: The regiochemical outcome is governed by the electronics of the quinoline ring and the electrophilic nature of the •OCF3 radical. Functionalization often occurs at positions with the highest electron density or those most susceptible to radical attack. For unsubstituted quinoline, a mixture of isomers is common, and directing groups may be necessary for high selectivity.
Substrate Scope & Limitations: The reaction generally favors electron-rich (hetero)arenes.[7] Highly electron-deficient quinolines may react sluggishly. A key limitation can be the requirement for an excess of the (hetero)arene substrate to achieve good yields and minimize side reactions, although recent advances are addressing this issue.[7]
Scalability: While historically a challenge for photochemistry, the advent of continuous-flow microreactors has made these reactions more scalable and efficient, reducing reaction times significantly compared to batch procedures.[8][11]
Table 1: Representative Data for Photocatalytic Trifluoromethoxylation of Heteroarenes
fac-Tris(2-phenylpyridine)iridium(III) ([Ir(ppy)3]), (CAS: 94928-86-6) or similar photocatalyst
Dichloromethane (DCM), anhydrous
Nitrogen or Argon gas
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Blue LED light source (e.g., 450 nm)
Stir plate and magnetic stir bar
Procedure:
Reaction Setup: In a nitrogen-filled glovebox, add lepídine (0.1 mmol, 1.0 equiv.), N-trifluoromethoxy-dibenzenesulfonimide (0.2 mmol, 2.0 equiv.), and the Iridium photocatalyst (1-2 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
Solvent Addition: Add anhydrous dichloromethane (1.0 mL) to the vial. Seal the vial tightly with a cap containing a PTFE septum.
Reaction Conditions: Remove the vial from the glovebox and place it on a magnetic stir plate. Position a blue LED light source approximately 5-10 cm from the vial. Ensure the reaction is stirred vigorously to ensure homogeneous irradiation. A small fan can be used to maintain the reaction at room temperature.
Monitoring: The reaction progress can be monitored by TLC or GC-MS by taking small aliquots periodically. The reaction is typically complete within 12-24 hours.
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the trifluoromethoxylated quinoline product(s).
Characterization: The structure and purity of the product should be confirmed by 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting:
Low Yield: Ensure the solvent is completely anhydrous and the reaction is maintained under an inert atmosphere. The intensity and wavelength of the light source are critical; ensure it is functioning correctly. The purity of the reagents, especially the photocatalyst, can also impact efficiency.
Multiple Isomers: Regioisomerism is a common challenge. Purification may require careful chromatography. If a single isomer is desired, modification of the quinoline scaffold with a directing group may be necessary.
Methodology II: Nucleophilic Trifluoromethoxylation via N-Oxide Activation
An alternative strategy involves activating the quinoline ring towards nucleophilic attack. The formation of a quinoline N-oxide is a classic and effective way to achieve this. The N-oxide functionality withdraws electron density from the ring, making the C2 and C4 positions highly electrophilic and susceptible to attack by a nucleophilic "OCF3" source.[7][10]
Principle and Mechanism of Action
This method leverages the unique reactivity of quinoline N-oxides. The reaction is not a direct attack by a free trifluoromethoxide anion (⁻OCF3), which is unstable. Instead, a source of trifluoromethoxide, such as AgOCF3 or a reagent that can generate it in situ, is used.[10]
A plausible pathway described by Hartwig involves the use of trifluoromethanesulfonic anhydride (Tf2O) or a similar activator in conjunction with a trifluoromethoxide source.[7][12]
N-Oxide Activation: The oxygen atom of the quinoline N-oxide attacks the activator (e.g., Tf2O), forming a highly electrophilic intermediate (e.g., an N-trifluoromethanesulfonyloxy quinolinium salt).
Nucleophilic Attack: A trifluoromethoxide source (e.g., AgOCF3) delivers the OCF3 group to the electron-deficient C2 position of the activated quinoline.
Rearomatization: The resulting intermediate eliminates the activating group to restore aromaticity and yield the 2-trifluoromethoxyquinoline product.
Caption: Mechanism for nucleophilic trifluoromethoxylation of quinoline N-oxide.
Application Notes
This approach provides a powerful and often highly regioselective route to specific isomers that may be difficult to obtain via radical methods.
Regioselectivity: The primary advantage of the N-oxide strategy is its high regioselectivity, typically favoring functionalization at the C2 position. If the C2 position is blocked, attack at C4 may be observed. Substituents on the quinoline ring can further influence this selectivity.[10]
Substrate Scope & Limitations: The method requires the initial preparation of the quinoline N-oxide, adding a step to the overall sequence. However, N-oxidation is generally a high-yielding and reliable transformation. The reaction is tolerant of a variety of functional groups, although those that are sensitive to strong electrophilic activators may not be compatible. A substituent at the 8-position of the quinoline has been shown to be crucial for achieving good yields in some systems.[10]
Reagent Considerations: The trifluoromethoxide sources and activators can be expensive and moisture-sensitive, requiring careful handling under inert conditions.
Table 2: Regioselective C2-Trifluoromethoxylation of 8-Substituted Quinoline N-Oxides
Detailed Experimental Protocol: C2-Trifluoromethoxylation of 8-Methylquinoline N-Oxide
This protocol is conceptualized based on the work by Hartwig and colleagues.[7][10]
Materials and Reagents:
8-Methylquinoline N-oxide (prepared from 8-methylquinoline)
Silver(I) fluoride (AgF), (CAS: 7775-41-9)
Trifluoromethyl trifluoromethanesulfonate (TFMT)
3,3-Dimethylbutan-2-one (additive)
1,2-Dimethoxyethane (DME), anhydrous
Nitrogen or Argon gas
Standard glassware for inert atmosphere reactions
Procedure:
Reagent Preparation: All operations should be performed in a nitrogen-filled glovebox due to the moisture sensitivity of the reagents.
Reaction Setup: To an oven-dried reaction vial, add 8-methylquinoline N-oxide (0.2 mmol, 1.0 equiv.), silver(I) fluoride (0.4 mmol, 2.0 equiv.), and 3,3-dimethylbutan-2-one (0.4 mmol, 2.0 equiv.).
Solvent and Reagent Addition: Add anhydrous DME (1.0 mL). Cool the mixture to the specified reaction temperature (e.g., 0 °C or as optimized). Add trifluoromethyl trifluoromethanesulfonate (TFMT, 0.4 mmol, 2.0 equiv.) dropwise to the stirred suspension.
Reaction Conditions: Seal the vial and allow the reaction to stir at the optimized temperature for the required time (e.g., 12-24 hours).
Monitoring: Monitor the reaction by 19F NMR or LC-MS analysis of quenched aliquots.
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-trifluoromethoxy-8-methylquinoline.
Characterization: Confirm the structure and purity via 1H NMR, 13C NMR, 19F NMR, and HRMS.
Troubleshooting:
No Reaction or Low Conversion: The quality and dryness of the reagents and solvent are paramount. TFMT is a highly reactive and sensitive reagent. Ensure the silver fluoride is of high purity and handled in the absence of light and moisture.
Decomposition: Side reactions can occur if the temperature is not carefully controlled. A temperature optimization study may be required for new substrates.
Safety and Handling Considerations
Late-stage functionalization reactions, particularly those involving fluorine, require strict adherence to safety protocols.
Fluorinating Reagents: Many trifluoromethoxylating agents are toxic, corrosive, and highly reactive with water.[13][14] Always handle them in a well-ventilated fume hood or glovebox. Consult the Safety Data Sheet (SDS) for each specific reagent before use.[13][15][16][17]
Metal Catalysts: Photocatalysts based on Iridium and Ruthenium can be expensive and toxic. Silver salts are light-sensitive and can stain skin and surfaces. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[16][17]
Pressurized Reactions: Some protocols, especially those adapted for flow chemistry, may operate under pressure. Ensure all equipment is rated for the intended operating pressure and that appropriate safety measures (e.g., blast shields) are in place.[18]
Waste Disposal: Dispose of all chemical waste, including residual reagents and solvents, in accordance with institutional and local environmental regulations.
Conclusion
The late-stage introduction of trifluoromethoxy groups into quinoline scaffolds is a high-value transformation in modern medicinal chemistry. The methodologies presented here—photocatalytic radical C-H functionalization and nucleophilic attack on activated N-oxides—represent two distinct yet complementary strategies to achieve this goal. While photoredox catalysis offers the allure of direct C-H activation under mild conditions, the N-oxide approach provides a robust pathway for achieving high regioselectivity. The choice of method will ultimately depend on the specific quinoline substrate, the desired substitution pattern, and the functional groups already present in the molecule. By understanding the mechanisms and carefully following the outlined protocols, researchers can effectively leverage these powerful reactions to accelerate the discovery and development of next-generation quinoline-based therapeutics.
References
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
The Importance of Trifluoromethoxy Group in Chemical Synthesis. Boronpharm.
Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. PubMed.
Single-atom iron-anchored graphitic C3N5 for photocatalytic trifluoromethylation of aromatics and N-heterocycles in w
Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent.
Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry.
Synthesis of 2-trifluoromethylated quinolines
Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration.
Photocatalytic direct C−H trifluoromethylation of heterocycles.
Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox c
Application Notes and Protocols for Late-Stage Trifluoromethyl
Trifluoromethylation of heterocycles via visible light photoredox c
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.
(PDF) Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent.
SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES.
SAFETY D
A scalable and operationally simple radical trifluoromethylation.
Shelf-stable electrophilic reagents for trifluoromethylthiol
A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing.
SAFETY D
Safety D
A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and. ArODES HES-SO.
Synthetic Approaches to Trifluoromethoxy-Substituted Compounds.
SAFETY D
A) Trifluoromethoxylation of quinoline N‐oxide derivatives described by Hartwig et al. B) TFMT‐promoted Pummerer rearrangement of sulfoxides.
SAFETY D
4-Trifluoromethyl-p-quinols as dielectrophiles: three-component, double nucleophilic addition/aromatiz
α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations.
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethyl
Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. PubMed.
Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. MDPI.
Application Note: Mechanistic Insights & Protocols for 8-Quinolineboronic Acid Cross-Coupling
Abstract & Strategic Relevance The 8-quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing frequently in kinase inhibitors, antimalarials, and metalloenzyme modulators. However, the installatio...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Relevance
The 8-quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing frequently in kinase inhibitors, antimalarials, and metalloenzyme modulators. However, the installation of this moiety via Suzuki-Miyaura coupling using 8-quinolineboronic acid (8-QBA) presents a unique paradox:
The Stability Paradox: Unlike 2-pyridineboronic acid, which rapidly decomposes, 8-QBA is surprisingly stable on the bench due to an intramolecular N→B coordination bond.
The Reactivity Bottleneck: This same stabilizing N→B interaction renders the boron center coordinatively saturated (tetrahedral character), inhibiting the formation of the active tri-coordinate boronate species required for transmetallation.
This guide provides a mechanistic breakdown of this "self-protecting" effect and details an optimized protocol using Buchwald Precatalysts (Gen 3) to overcome the activation energy barrier while suppressing protodeboronation.
Mechanistic Deep Dive
The "Cage" Effect (N→B Coordination)
The reactivity of 8-QBA is governed by the peri-position of the nitrogen atom relative to the boronic acid group. X-ray crystallography and NMR studies confirm that 8-QBA exists largely as a "closed" species where the quinoline nitrogen donates its lone pair to the empty p-orbital of the boron atom [1].
Resting State (Closed): The boron adopts a pseudo-tetrahedral geometry (approx. 77-80% tetrahedral character). This species is nucleophilically dormant because the boron has no empty orbital to accept the base (OH⁻ or RO⁻).
Active State (Open): For the Suzuki cycle to proceed, the N→B bond must dissociate to allow the formation of the anionic boronate complex [Ar-B(OH)3]⁻.
The Protodeboronation Risk
While the "closed" form protects 8-QBA from oxidation, the "open" form—required for catalysis—is susceptible to protodeboronation . In the presence of water and heat, the C-B bond can hydrolyze, yielding quinoline and boric acid. This pathway competes directly with the transmetallation step.
Mechanistic Pathway Diagram
The following diagram illustrates the equilibrium between the dormant and active species and the competition between the productive catalytic cycle and the destructive deboronation pathway.
Caption: Figure 1. The activation of 8-QBA requires breaking the internal N-B coordination. Slow transmetallation increases the risk of protodeboronation (black node).
Optimization Strategy
To ensure the "Productive Pathway" outcompetes "Decomposition," we must employ a catalyst system that facilitates extremely rapid transmetallation.
Catalyst Selection: XPhos Pd G3
Standard catalysts like Pd(PPh3)4 are insufficient due to slow oxidative addition and poor stability.
Rapid Activation: The G3 precatalyst releases the active L-Pd(0) species immediately upon exposure to base, without requiring reduction by the boronic acid (which wastes valuable substrate).
Steric Bulk: The XPhos ligand is bulky, which creates an open coordination site on Palladium, accelerating the difficult transmetallation with the sterically encumbered 8-quinolyl species [2].
Base & Solvent Effects[1]
Base:K3PO4 (0.5M - 1.0M) . Phosphate is preferred over carbonate. It buffers the pH effectively, providing enough OH⁻ to activate the boron without reaching pH levels that trigger rapid hydrolytic decomposition.
Solvent:1,4-Dioxane / Water (4:1) . Water is strictly required for the boronic acid mechanism, but too much water accelerates protodeboronation. This ratio is the "Goldilocks" zone.
Experimental Protocols
Protocol A: Standard Cross-Coupling (High Success Rate)
Best for: Initial screening and synthesis of <1g quantities.
Reagents:
Aryl Chloride/Bromide (1.0 equiv)
8-Quinolineboronic acid (1.2 - 1.5 equiv)
Catalyst: XPhos Pd G3 (2 - 5 mol%)
Base: K3PO4 (2.0 equiv)
Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.
Step-by-Step:
Setup: In a reaction vial equipped with a stir bar, add the Aryl Halide, 8-QBA, and XPhos Pd G3.
Note: If the 8-QBA appears "wet" or aged, recrystallize or use 1.5 equiv to account for stoichiometry errors.
Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Argon three times.
Why: Oxygen kills the active Pd(0) species and promotes oxidative homocoupling of the boronic acid.
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
Activation: Place the vial in a pre-heated block at 80°C - 100°C .
Note: 8-QBA requires heat to break the N→B coordination (Section 2.1). Room temperature reactions will likely fail.
Monitoring: Monitor by LCMS after 1 hour.
Success Marker: Disappearance of Aryl Halide.
Failure Marker: Appearance of Quinoline (mass = 129) indicates protodeboronation.
Workup: Dilute with EtOAc, wash with water, dry over MgSO4, and concentrate. Purify via flash chromatography (Silica, Hexane/EtOAc).
Protocol B: The "Slow Release" Method (For Difficult Substrates)
Best for: Reactions where protodeboronation is the major pathway (i.e., you see only quinoline byproduct).
If Protocol A fails, the concentration of free boronate is too high relative to the catalyst turnover. We must switch to a MIDA Boronate strategy or slow addition [3].
Modification:
Use 8-Quinolyl MIDA boronate (commercially available or synthesized).
Use K3PO4 in Dioxane:Water (5:1) at 60°C .
Mechanism: The MIDA ester hydrolyzes slowly, releasing the unstable boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of the unstable species low.
Troubleshooting & Data Analysis
Observation (LCMS)
Diagnosis
Corrective Action
No Product, SM Remaining
Catalyst inactive or N→B bond not breaking.
Increase Temp to 100°C; Switch to XPhos Pd G3 if using Pd(PPh3)4.
Quinoline (m/z 129) observed
Protodeboronation (Hydrolysis).
Reduce water ratio (use 10:1 Dioxane:H2O); Increase catalyst loading to 5 mol% to outcompete hydrolysis.
Homocoupling (Ar-Ar)
Oxygen presence.
Degas solvents more rigorously (sparge with Ar for 15 mins).
Low Conversion (<20%)
Boronic acid quality.
8-QBA can form anhydrides/dimers.[1] Check purity by NMR (DMSO-d6).
Workflow Visualization
Caption: Figure 2. Operational workflow for 8-QBA coupling. The QC step is critical to distinguish between catalyst failure and substrate decomposition.
References
Structural Analysis of 8-QBA: Wang, B. et al. "A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds."[1] PMC Biophysics, 2008.
Catalyst Selection (XPhos Pd G3): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.
Slow Release Strategy (MIDA): Gillis, E. P., & Burke, M. D.[2] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2007.[2][3]
Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis." Journal of the American Chemical Society, 2017.
Application Notes & Protocols: Protecting Group Strategies for 8-Boronoquinolines in Organic Synthesis
Introduction: The Strategic Importance of 8-Boronoquinolines and the Necessity for Protection The 8-boronoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. The inherent Lew...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 8-Boronoquinolines and the Necessity for Protection
The 8-boronoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. The inherent Lewis acidic boron center and the Lewis basic nitrogen of the quinoline ring allow for unique intramolecular coordination, influencing the molecule's electronic properties and reactivity. This structure is a cornerstone for developing novel therapeutics, organic light-emmitting diodes (OLEDs), and chemosensors.
However, the very features that make 8-boronoquinolines valuable also present significant challenges in multi-step synthesis. The boronic acid functional group (-B(OH)₂) is susceptible to a range of reactions that can compromise synthetic efficiency. These include:
Protodeboronation: Cleavage of the C-B bond under acidic, basic, or heated conditions, replacing the boronic acid with a hydrogen atom.
Oxidation: Conversion of the C-B bond to a C-O bond.
Trimerization: Formation of cyclic boroxine anhydrides upon dehydration, which can complicate purification and characterization.[1]
To navigate these challenges and unlock the full synthetic potential of 8-boronoquinolines, a robust protecting group strategy is not merely an option, but a necessity. A protecting group reversibly masks the boronic acid, rendering it inert to specific reaction conditions, only to be removed later in the synthetic sequence to reveal the original functionality.[2][3][4] This guide provides an in-depth analysis of the most effective protecting groups for 8-boronoquinolines, complete with field-tested protocols and the scientific rationale behind their application.
The Chemist's Decision: Selecting the Optimal Protecting Group
The "best" protecting group is context-dependent, dictated by the planned synthetic route. The ideal choice should be easily installed and removed in high yield, stable to downstream reaction conditions, and should not introduce unnecessary complications.[5] For 8-boronoquinolines, the two most prominent and versatile protecting groups are Pinacol Esters and N-methyliminodiacetic acid (MIDA) Esters .
The following workflow provides a logical framework for selecting the appropriate protecting group based on your synthetic goals.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #QB-OCF3-STAB-001
Status: Open
Priority: High (Compound Instability)
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are encountering stability issues with (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid . This scaffold presents a "perfect storm" for protodeboronation (the cleavage of the C-B bond and replacement with C-H).
The instability arises from two synergistic factors:
The 8-Quinolyl Position: The nitrogen lone pair at position 1 is spatially proximal to the boron at position 8. This facilitates the formation of a hypervalent boronate species (the "ate" complex), which is the rate-determining intermediate for protodeboronation.
The 6-Trifluoromethoxy Group: The
group is strongly electron-withdrawing (). This increases the electron deficiency of the quinoline ring, significantly increasing the Lewis acidity of the boron atom and accelerating its reaction with bases (hydroxide/alkoxide) to form the unstable "ate" complex.
This guide provides a diagnostic workflow, mechanistic insight, and two distinct protocols to resolve this issue.
Module 1: The Mechanism (Why is this happening?)
Understanding the failure mode is critical for selecting the right solution. In basic media (standard Suzuki-Miyaura conditions), your boronic acid does not simply "fall apart"; it is actively destroyed by the base required for the reaction.
Mechanism of Protodeboronation
The reaction proceeds through a base-catalyzed pathway.[1] The proximity of the quinoline nitrogen stabilizes the transition state, making 8-quinolyl boronates significantly more fragile than phenyl or 3-pyridyl analogs.
Figure 1: The base-catalyzed decomposition pathway. The electron-withdrawing
group accelerates the formation of the 'Ate' complex.
Module 2: Diagnostic & Immediate Optimization
Use this module if you must use the free boronic acid and cannot synthesize a surrogate.
Symptom Checklist
Protocol A: The "Slow-Release" Simulation
To mitigate high concentrations of the unstable "ate" complex, we must keep the standing concentration of the boronate anion low while maintaining high catalytic activity.
Optimized Conditions:
Parameter
Recommendation
Rationale
| Base |
(anhydrous) or | Avoids . Carbonates/Phosphates are milder. |
| Solvent | Dioxane/Water (10:1) or Toluene | Lower water content reduces hydrolysis rates. |
| Catalyst | Pd-G4-XPhos or Pd-G4-SPhos | High Turnover Number (TON) is required to outcompete degradation. |
| Technique | Fractional Addition | Add the boronic acid in 3-4 portions over 1 hour. |
Step-by-Step:
Charge reaction vessel with Aryl Halide (1.0 equiv), Base (2.0 equiv), and Catalyst (2-5 mol%).
Add solvent and heat to reaction temperature (typically 60-80°C; avoid >100°C).
Dissolve the (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid (1.2 - 1.5 equiv) in a minimal amount of solvent.
Add the boronic acid solution dropwise or in portions over 30-60 minutes.
Monitor strictly by LCMS; stop immediately upon consumption of aryl halide.
Module 3: The Permanent Fix (Boronic Acid Surrogates)
Use this module for scalable, reproducible chemistry. This is the recommended industry standard for unstable heterocycles.
If Protocol A fails, you must switch to a "Protected" Boron species. The MIDA (N-methyliminodiacetic acid) boronate is the superior choice for 2-pyridyl and 8-quinolyl systems.
Why MIDA?
MIDA boronates are
-hybridized and coordinatively saturated. They cannot interact with the quinoline nitrogen and cannot be attacked by base to form the unstable "ate" complex until the MIDA ligand is hydrolyzed. This provides a controlled "slow release" of the active species.[2]
Combine Boronic Acid (1 equiv) and MIDA (1.2 equiv) in Toluene/DMSO.
Reflux with a Dean-Stark trap to remove water (driving the equilibrium).
Precipitate the product by pouring the mixture into diethyl ether or water.
Filter and dry. The resulting solid is air-stable and chromatography-compatible.
Protocol C: Coupling with MIDA Boronates
Conditions:
Solvent: THF/Water (10:1) or Dioxane/Water (5:1).
Base:
(3.0 equiv). Note: A stronger base/higher water content is needed here to hydrolyze the MIDA, but because the free acid is consumed immediately by the catalyst, it doesn't accumulate.
Figure 2: Troubleshooting decision tree for unstable heterocyclic boronic acids.
Frequently Asked Questions (FAQ)
Q1: Can I use Potassium Trifluoroborate (
) instead of MIDA?A: Yes. salts are also excellent slow-release surrogates. They are often easier to prepare (add to the boronic acid) but can be less soluble in organic solvents.[5] If solubility is an issue, MIDA is preferred.
Q2: Why does the
group make it worse?A: The group withdraws electron density from the ring. This makes the boron atom more Lewis acidic (electron-hungry). Consequently, it reacts faster with the base () to form the boronate anion. The more "ate" complex you have, the faster the degradation.
Q3: Can I use microwave irradiation?A: Proceed with caution. While microwaves accelerate coupling, they also accelerate degradation. For this specific unstable scaffold, conventional heating at lower temperatures (60°C) for longer times is often safer than high-temp microwave blasts.
Q4: My MIDA boronate isn't hydrolyzing (no reaction).A: You likely need more water or a slightly stronger base. MIDA hydrolysis requires aqueous base.[6] Ensure your solvent ratio is at least 10:1 (Organic:Water) and consider increasing the temperature to 80°C.
References
Mechanism of Protodeboronation:
Cox, P. A., et al. (2016). "Protodeboronation of (Hetero)arylboronic Acids: Direct vs Pre-Hydrolytic Pathways." Journal of the American Chemical Society.
[Link]
MIDA Boronate Strategy:
Gillis, E. P., & Burke, M. D. (2007).[6] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." Journal of the American Chemical Society.
[Link]
Trifluoroborates:
Molander, G. A., & Ellis, N. (2007).[6][7] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
[Link]
Instability of 2-Pyridyl/8-Quinolyl Boronates:
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #808-Q-STERIC
Subject: Overcoming Peri-Strain and N-Chelation in 8-Substituted Quinoline Cross-Couplings
Assigned Specialist: Senior Application Scientist, Catalysis Division
The Core Challenge: The "Peri-Effect" & Catalyst Poisoning
Coupling at the 8-position of quinoline is not merely a standard steric problem; it is a dual-threat scenario known as the Peri-Effect .
Steric Clash (Peri-Strain): The C8 substituent is forced into close proximity with the C1-Nitrogen lone pair and the C1-Peri-Hydrogen. This creates a "wall" that hinders the approach of the coupling partner during transmetallation and significantly retards reductive elimination.
Catalyst Sequestration (N-Chelation): Unlike a standard naphthyl system, the quinoline nitrogen (N1) is a Lewis base. When the Pd-catalyst undergoes oxidative addition at C8, the metal center is held in perfect proximity to the N1 lone pair. This can form a stable, 5-membered palladacycle (chelate) that arrests the catalytic cycle, preventing the entry of the nucleophile (boronic acid or amine).
The Solution Strategy: You need a ligand that is bulky enough to force the Palladium away from the N1 lone pair (breaking the chelate) and electron-rich enough to drive the difficult oxidative addition.
Interactive Diagnostic: Catalyst Selector
Use this decision tree to select the starting catalyst system based on your specific coupling partner.
A. The "Workhorse" for Suzuki Coupling: SPhos & XPhos
For 8-haloquinolines coupling with standard aryl boronic acids, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the gold standard.
Why: The methoxy groups on the biaryl backbone provide hemilabile coordination to the Pd center. This increases the stability of the catalyst but, crucially, the bulk of the cyclohexyl groups promotes reductive elimination , which is the rate-determining step in hindered couplings.
Precatalyst: Use Pd(OAc)₂ (inexpensive) or Pd(dba)₂ . For faster initiation, use the SPhos Pd G3/G4 precatalysts, which ensure a 1:1 Pd:Ligand ratio and prevent the formation of inactive Pd-clusters.
B. The "Battering Ram" for Extreme Sterics: Pd-PEPPSI-IPent
If you are coupling an 8-haloquinoline with a 2,6-disubstituted aryl boronic acid (creating a tetra-ortho substituted center), phosphine ligands often fail.
Why: The Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) utilizes a bulky N-Heterocyclic Carbene (NHC) ligand with isopentyl side chains. This ligand is incredibly electron-donating (driving oxidative addition) and creates a "flexible bulk" that forces the reaction forward without getting "stuck" by the quinoline nitrogen.
Reference: Organ, M. G., et al. Angew.[1] Chem. Int. Ed.2009 .[2] (See Ref 1).
C. C-N Coupling (Buchwald): BrettPhos vs. RuPhos
Primary Amines: Use BrettPhos Pd G4 . The specific geometry of BrettPhos prevents the primary amine from binding too tightly and undergoing beta-hydride elimination (a common side reaction).
Secondary Amines: Use RuPhos Pd G4 . RuPhos is specifically tuned to facilitate the coupling of secondary amines with hindered halides.
Validated Protocol: Suzuki Coupling of 8-Bromoquinoline
Objective: Coupling 8-bromoquinoline with 2-methylphenylboronic acid (Steric check).
Solvent: Toluene:Water (10:1 ratio) or 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
Charge Solids: In a glovebox or under active Nitrogen flow, add 8-bromoquinoline (1.0 mmol), boronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), and SPhos Pd G3 (0.02 mmol) to a reaction vial equipped with a stir bar.
Tip: If using Pd(OAc)₂ + SPhos, add them in a 1:2 ratio and stir in solvent for 5 mins before adding substrates to generate the active species.
Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL).
Why Water? The Suzuki mechanism requires a trace of water or a protic co-solvent to facilitate the formation of the reactive boronate species (transmetallation step).
Degas: Seal the vial and sparge with Nitrogen for 5 minutes.
Reaction: Heat the block to 100°C for 12 hours.
Visual Check: The reaction should turn from orange/red to black/brown. If it turns black immediately (within 5 mins), your catalyst may have decomposed (Pd black formation) due to oxygen ingress.
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine. Dry over Na₂SO₄ and concentrate.
Purification: Flash chromatography (Hexane/EtOAc). Note that 8-arylquinolines often streak on silica; add 1% Et₃N to your eluent.
Troubleshooting Guide (FAQ)
Symptom
Root Cause Analysis
Corrective Action
0% Conversion (Starting Material Recovered)
Catalyst poisoning by Quinoline Nitrogen (N1).
Switch to Pd-PEPPSI-IPent. The NHC ligand binds tighter to Pd than the quinoline nitrogen, preventing deactivation.
Low Yield (<30%) with Pd black formation
Catalyst decomposition before oxidative addition.
Use a Precatalyst (G3/G4). In situ mixing of Pd(OAc)₂ + Ligand is inefficient for hindered substrates. G3/G4 sources guarantee active species generation.
Protodeboronation (Ar-B(OH)₂ -> Ar-H)
Reaction is too slow; Boronic acid hydrolyzes.
Increase Base Strength & Boron Load. Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃. Use 2.0 equiv of boronic acid.[1] Add the boronic acid in two portions (0h and 2h).
Product is formed but cannot separate from byproduct
Homocoupling of Boronic acid.
Degas thoroughly. Homocoupling is driven by Oxygen. Ensure strict inert atmosphere.
C-N Coupling: Reduction of Aryl Halide (Ar-H)
Beta-hydride elimination from the amine.
Switch Ligand. If using BINAP or DPPF, switch to BrettPhos (for primary amines) or RuPhos (for secondary). These bulky ligands suppress beta-elimination.
Mechanism Visualization: Why Bulk Matters
The diagram below illustrates how bulky ligands (L) facilitate the critical Reductive Elimination step, which is the bottleneck for 8-substituted quinolines.
Figure 2: Steric acceleration of reductive elimination by bulky ligands.
References
Organ, M. G. , et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-ortho-Substituted Biaryls." Angewandte Chemie International Edition, 2009, 48(13), 2383–2387.
Buchwald, S. L. , et al.[3][4][5] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[3][6] Angewandte Chemie International Edition, 2006, 45, 3484-3488.[3]
Technical Guide: Purification & Stability of (6-(Trifluoromethoxy)quinolin-8-yl)boronic Acid
This technical guide details the purification, handling, and stability protocols for (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid . The content is designed for researchers encountering difficulties with isolation, yie...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the purification, handling, and stability protocols for (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid .
The content is designed for researchers encountering difficulties with isolation, yield, or purity. It moves beyond standard "recipe" instructions to explain the chemical causality—specifically the impact of the intramolecular N→B coordination —that dictates the success or failure of purification.[1]
[1]
The Chemical Context: Why Standard Methods Fail
Before attempting purification, you must understand the unique behavior of this molecule. Unlike simple phenylboronic acids, 8-quinolineboronic acids possess a basic nitrogen atom adjacent to the Lewis-acidic boron center.[1]
The "Internal Chelate" Effect: The quinoline nitrogen (N1) forms a dative bond with the boron (B), creating a stable 5-membered ring.[1] This effectively "satisfies" the boron's Lewis acidity, making it less reactive to standard boronate ester formation and altering its solubility profile.
The 6-OCF3 Impact: The trifluoromethoxy group at position 6 is strongly electron-withdrawing and lipophilic.[1] This increases the acidity of the boronic acid (if the N-B bond breaks) and significantly enhances solubility in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc), which can complicate aqueous extractions if pH is not precisely controlled.[1]
The Species Equilibrium vs. pH
Understanding the protonation state is critical for isolation.
Figure 1: The solubility and speciation of 8-quinolineboronic acid derivatives across the pH scale.
Core Purification Protocols
Protocol A: The "pH Swing" Extraction (Primary Method)
This method utilizes the amphoteric nature of the molecule to wash away non-acidic organic impurities (like deboronated byproducts or starting halides) while the product is in the aqueous phase, then precipitates the pure product.[1]
Reagents: 1M NaOH, 1M HCl, Diethyl Ether (Et2O) or TBME.
Basification: Dissolve the crude reaction mixture in 1M NaOH . Ensure pH > 10.
Mechanism:[1] The hydroxide ion attacks the boron, breaking the N-B internal bond (if present) and forming the water-soluble boronate anion.[1]
Organic Wash: Extract the aqueous layer 2x with Et2O or TBME.
Discard Organic Layer: This contains your non-acidic impurities (e.g., 6-(trifluoromethoxy)quinoline).[1]
Controlled Acidification (The Critical Step):
Cool the aqueous phase to 0°C.
Slowly add 1M HCl dropwise while monitoring pH.
Target pH 6.5 - 7.5.
Observation: As you approach neutrality, the N-B bond reforms, the charge neutralizes, and the product should precipitate as a white/off-white solid.[1]
Warning: If you overshoot to pH < 4, the quinoline nitrogen protonates, the molecule becomes cationic, and it will redissolve into the water.
Filtration: Filter the solid, wash with cold water, and dry under high vacuum.
If Protocol A yields an oil (often due to boroxine mixtures) or insufficient purity.
Solvent System: Acetonitrile (ACN) / Water.
Why? Ethanol can form ethyl esters with boronic acids. ACN is non-nucleophilic.
Dissolve the crude solid in the minimum amount of boiling ACN.
Add hot water dropwise until persistent cloudiness appears (approx. 3:1 ACN:Water ratio).
Allow to cool slowly to room temperature, then to 4°C.
The presence of water hydrolyzes any boroxine anhydrides back to the monomeric boronic acid.
Troubleshooting & FAQs
Q1: My product is an oil and won't solidify. What is happening?
Diagnosis: You likely have a mixture of the free boronic acid and its boroxine (cyclic anhydride) . Boronic acids spontaneously dehydrate to form trimers (boroxines). This mixture depresses the melting point, resulting in a sticky gum.
Solution:
Hydration: Dissolve the oil in a small amount of acetone or THF, add a few drops of water, and sonicate. The water shifts the equilibrium back to the monomeric acid.
Precipitation: Pour this solution into a larger volume of hexanes or pentane. The monomeric acid should crash out as a solid.
Q2: I see a "double set" of peaks in the NMR. Is my product impure?
Diagnosis: Not necessarily. This is a common artifact for 8-quinolineboronic acids.[1]
Mechanism: The intramolecular N→B bond creates a rigid structure. However, in NMR solvents like DMSO-d6 or Methanol-d4, you may observe an equilibrium between the closed form (N-B coordinated) and the open form (solvent coordinated).[1]
Verification: Run a Variable Temperature (VT) NMR. If the peaks coalesce at higher temperatures (e.g., 50-60°C), it is a dynamic equilibrium of a single pure compound, not an impurity.
Q3: The yield is extremely low after Column Chromatography. Where did it go?
Diagnosis: Boronic acids interact strongly with the silanols on silica gel, leading to irreversible adsorption or decomposition (protodeboronation).
Solution: Avoid standard silica chromatography if possible. If necessary:
Neutralize Silica: Pre-wash the column with 1% Triethylamine in Hexanes.
Reverse Phase: Use C18 silica with Water/Acetonitrile (with 0.1% Formic Acid).
Additives: Load the sample with 1% Pinacol to form the ester in situ (though this adds a deprotection step later).
Q4: How do I remove Palladium (Pd) contaminants?
Diagnosis: The quinoline nitrogen is an excellent ligand for Pd, making it difficult to remove metal residues from cross-coupling reactions.
Solution:
Solid Scavengers: Treat the organic solution (before Protocol A) with SiliaMetS® Thiol or MP-TMT resins.[1] Stir for 4 hours at 40°C.
Chelating Wash: If the product is in the organic phase (e.g., DCM), wash with 10% aqueous L-Cysteine or Sodium Diethyldithiocarbamate .
Advanced Stabilization: The Trifluoroborate Route
If the free boronic acid proves too unstable or difficult to handle, convert it to the potassium trifluoroborate salt. This form is air-stable, crystalline, and chromatography-compatible.[1]
Protocol:
Dissolve crude boronic acid in MeOH.
Add 3.0 equivalents of KHF2 (Potassium Bifluoride) dissolved in minimal water.
Stir at Room Temp for 2 hours.
Evaporate solvents.
Extract the solid residue with warm Acetone (the inorganic salts remain undissolved).
Filter and evaporate the Acetone to yield the pure Potassium (6-(trifluoromethoxy)quinolin-8-yl)trifluoroborate .
Decision Matrix for Purification
Figure 2: Decision tree for selecting the appropriate purification strategy.
References
Intramolecular N-B Coordination in Quinolineboronic Acids
Structure and properties of 8-quinolineboronic acid deriv
Introduction: The Critical Role of Analytical Precision in Modern Drug Discovery
An In-Depth Technical Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis and Validation of (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid In the landscape of modern drug discovery and development, the struct...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis and Validation of (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid
In the landscape of modern drug discovery and development, the structural integrity and purity of chemical building blocks are paramount.[1] Quinoline derivatives, prized for their wide spectrum of biological activities, are foundational scaffolds in medicinal chemistry.[2][3] When functionalized with a boronic acid moiety, as in (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid , they become powerful intermediates for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] The trifluoromethoxy group further modulates the electronic and pharmacokinetic properties, making this reagent particularly valuable for creating novel therapeutic agents.[6]
However, the very reactivity that makes boronic acids useful also presents significant analytical challenges.[7][8] They are notoriously labile, prone to dehydration to form cyclic boroxine anhydrides, and can interact unfavorably with standard chromatographic media.[4] For researchers and drug development professionals, ensuring the quality of this key reagent is not merely a procedural step but a prerequisite for reproducible and reliable downstream synthesis and biological screening.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth protocol for the analysis and validation of (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid using High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind our experimental choices, present a self-validating workflow, and objectively compare HRMS with alternative analytical techniques, supported by experimental data and authoritative references.
The Analytical Challenge: Understanding the Unique Chemistry of Boronic Acids
A robust analytical method begins with a deep understanding of the analyte's chemical nature. Boronic acids are Lewis acids containing an empty p-orbital on the boron atom, which governs their reactivity and analytical behavior.[4] Several key characteristics must be addressed:
Dehydration to Boroxines: Boronic acids readily lose water to form cyclic trimeric anhydrides known as boroxines. This equilibrium is sensitive to concentration, solvent, and temperature, complicating analysis by potentially showing multiple species derived from a single pure compound.
On-Column Instability: Traditional reversed-phase HPLC columns with high silanol activity can cause peak tailing, poor reproducibility, and even on-column degradation of boronic acids.[8]
Oxidative and Protodeboronative Instability: The C-B bond can be susceptible to cleavage under certain conditions, a process known as protodeboronation, leading to impurities that can be difficult to separate from the parent compound.[9]
These challenges necessitate analytical methods that are both gentle and highly specific. High-Resolution Mass Spectrometry, particularly when coupled with Ultra-High-Performance Liquid Chromatography (UPLC), provides the requisite sensitivity and mass accuracy to overcome these hurdles.[10][11]
Primary Method: UPLC-HRMS for Unambiguous Identification and Purity Assessment
High-Resolution Mass Spectrometry is the definitive technique for confirming the elemental composition of a molecule.[12][13] By measuring the mass-to-charge ratio (m/z) to four or more decimal places, it allows for the calculation of a unique molecular formula, providing the highest level of confidence in a compound's identity.
Experimental Protocol: UPLC-HRMS Analysis
This protocol is designed to minimize degradation and provide clear, interpretable data for (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid (Molecular Formula: C₁₀H₇BF₃NO₃, Molecular Weight: 273.05 g/mol ).
1. Sample Preparation:
Rationale: The choice of solvent is critical to prevent dehydration and ensure solubility. Aprotic or minimally protic solvents are preferred.
Procedure:
Prepare a stock solution of (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid at 1 mg/mL in Acetonitrile (ACN).
Vortex briefly to ensure complete dissolution.
Prepare a working solution for injection by diluting the stock solution to 1 µg/mL using a diluent of 90:10 Acetonitrile:Water. The small amount of water is often necessary for compatibility with reversed-phase chromatography and to improve ionization.
Transfer the working solution to an autosampler vial for immediate analysis.
2. UPLC Conditions:
Rationale: A short, rapid UPLC method minimizes analysis time, reducing the risk of on-column degradation. The selected column chemistry (BEH C18) is known for its stability and good peak shape for a wide range of compounds.[10] The mobile phase additive, ammonium acetate, aids in forming stable adducts and improving ionization efficiency in the mass spectrometer.
Parameters:
System: Waters ACQUITY UPLC I-Class or equivalent.
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
Mobile Phase A: 10 mM Ammonium Acetate in Water.
Mobile Phase B: Acetonitrile (ACN).
Gradient: 5% B to 95% B over 1.5 minutes, hold at 95% B for 0.5 minutes, return to 5% B and re-equilibrate for 0.5 minutes.
Flow Rate: 0.6 mL/min.
Column Temperature: 40 °C.
Injection Volume: 1 µL.
3. HRMS Conditions:
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like our target compound.[14] Operating in both positive and negative ion modes provides complementary information. The high resolution (>60,000 FWHM) is essential for accurate mass determination.
Parameters:
System: Thermo Scientific Orbitrap Exploris or equivalent Time-of-Flight (TOF) or Orbitrap instrument.
Ionization Mode: ESI, Positive and Negative switching.
The trustworthiness of this protocol lies in its self-validating data output. Multiple pieces of evidence must converge to confirm the compound's identity and purity.
Accurate Mass Confirmation:
Expected Ion (Positive): [M+H]⁺ = C₁₀H₈BF₃NO₃⁺, Calculated m/z = 274.0503.
Expected Ion (Negative): [M-H]⁻ = C₁₀H₆BF₃NO₃⁻, Calculated m/z = 272.0347.
Validation Criterion: The measured mass should be within 5 ppm of the calculated mass. This high accuracy effectively rules out other elemental compositions.[11]
Isotopic Pattern Analysis:
Boron has two stable isotopes: ¹⁰B (19.9%) and ¹¹B (80.1%).
Validation Criterion: The mass spectrum should exhibit a characteristic isotopic pattern for boron-containing ions. For the [M+H]⁺ ion, there will be a peak at m/z 273.0536 corresponding to the ¹⁰B isotope, with an intensity approximately 24.8% of the monoisotopic ¹¹B peak at m/z 274.0503. This provides definitive evidence of the presence of a single boron atom.
Impurity Identification:
Boroxine (Trimer Anhydride): Look for the [M-H]⁻ ion of the boroxine at a higher m/z. The formula is (C₁₀H₆BF₃NO₂)₃, and its deprotonated ion would be significantly higher than the monomer. More commonly observed are ions related to its formation or fragmentation.
Protodeboronation Product: Search for the accurate mass of the quinoline without the boronic acid group: (6-(Trifluoromethoxy)quinolin-8-yl)H (C₁₀H₇F₃NO), [M+H]⁺ = 214.0474.
Workflow Visualization
Caption: Logic of cross-validating analytical data for comprehensive quality assessment.
Conclusion
The rigorous analytical validation of key synthetic intermediates like (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid is a non-negotiable aspect of modern pharmaceutical research. While challenges such as chemical lability and the potential for boroxine formation exist, they can be effectively overcome with a well-designed analytical strategy.
This guide establishes UPLC-HRMS as the cornerstone method, providing unparalleled confidence in molecular identity through a combination of accurate mass measurement and isotopic pattern analysis. The detailed protocol serves as a robust, self-validating system for researchers. By complementing HRMS data with orthogonal techniques like NMR and HPLC-UV, a complete and trustworthy quality profile can be established. This multi-technique approach ensures data integrity, enabling scientists to proceed with confidence in their drug discovery endeavors, knowing their foundational chemistry is sound.
References
Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
Pérez-Castaño, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A. Available at: [Link]
Desai, N. C., et al. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Bristow, T., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]
Pandiyan, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
Eastgate, M. D., et al. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents (WO2013016185A1).
Lannay, Y., et al. (2019). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Available at: [Link]
Verma, S., et al. (2025). Design, Synthesis, Antimicrobial, and Antimalarial Evaluation of Quinoline Hydrazone Derivatives. ChemMedChem. Available at: [Link]
McCarthy, S., et al. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]
Pandiyan, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Semantic Scholar. Available at: [Link]
Ghorab, M. M., et al. (2025). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. Available at: [Link]
North, R., & Eisenbeis, S. (2021). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Omega. Available at: [Link]
Scott, K. A., et al. (2025). Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. Organic Letters. Available at: [Link]
Various Authors (2016). How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]
LookChem. Cas 1072951-47-3, 8-(TRIFLUOROMETHYL)QUINOLIN-6-YLBORONIC ACID. Available at: [Link]
Amerigo Scientific. Boronic Acids and Derivatives. Available at: [Link]
Murray, K. K. (2013). Application of high-resolution mass spectrometry for the analysis of organic structures. Wiley Online Library. Available at: [Link]
Li, M., & Li, Y. (2016). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. Available at: [Link]
Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Boronic Acids in Modern Drug Discovery. Available at: [Link]
ChemSrc. Chemical Synthesis and Properties of Boronic acids. Available at: [Link]
Wang, F., et al. (2014). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. Available at: [Link]
Kumar, P., et al. (2023). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. Available at: [Link]
Liu, D., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]
Navigating the Structural Landscape of Novel Quinolines: A Comparative Guide for the Crystallographic Analysis of (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid
For researchers and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates binding affinities, metabolic stability, and ultimately, therapeutic efficacy. Whi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates binding affinities, metabolic stability, and ultimately, therapeutic efficacy. While a wealth of analytical techniques exists, single-crystal X-ray crystallography remains the gold standard for unambiguously determining molecular structure. This guide addresses the current landscape of structural data for (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid, a compound of interest in medicinal chemistry, and provides a comparative framework for its analysis in the absence of publicly available crystallographic data.
Currently, a search of the Cambridge Structural Database (CSD) and other public repositories reveals no deposited crystal structure for (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid. This informational gap presents both a challenge and an opportunity for researchers in the field. This guide will therefore serve two primary purposes: first, to provide a comparative analysis with structurally related compounds, and second, to offer a detailed, field-proven workflow for obtaining the elusive crystal structure of this promising molecule.
Comparative Analysis: Situating a Novel Compound in a Data-Rich World
While the specific crystal structure of (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid is unknown, we can infer potential structural features and crystallization behaviors by examining related molecules. The quinoline core, the boronic acid moiety, and the trifluoromethoxy substituent each contribute to the molecule's overall properties.
Compound
CAS Number
Molecular Formula
Key Structural Features
Availability of Crystallographic Data
(6-(Trifluoromethoxy)quinolin-8-yl)boronic acid
1089179-11-2
C₁₀H₇BF₃NO₃
Quinoline core, boronic acid at position 8, trifluoromethoxy at position 6.
Not publicly available.
(6-Fluoroquinolin-8-yl)boronic acid
1072951-44-0
C₉H₇BFNO₂
Quinoline core, boronic acid at position 8, fluoro at position 6.
Not publicly available.
8-(Trifluoromethyl)quinolin-6-ylboronic acid
1072951-47-3
C₁₀H₇BF₃NO₂
Quinoline core, boronic acid at position 6, trifluoromethyl at position 8.
Not publicly available.
8-Quinolineboronic acid
86-58-8
C₉H₈BNO₂
Unsubstituted quinoline core with boronic acid at position 8.
Limited data on derivatives.
Quinoline-3-boronic acid pinacol ester
171364-85-5
C₁₅H₁₈BNO₂
Quinoline core with a protected boronic acid at position 3.
Crystal structure of some pinacol esters are available.
The trifluoromethoxy group is of particular interest. Its strong electron-withdrawing nature can significantly influence the electronic properties of the quinoline ring system, potentially affecting intermolecular interactions crucial for crystal packing. Comparison with the fluoro-substituted analog highlights the difference in steric bulk and electronic effects between a single fluorine atom and a trifluoromethoxy group.
The Path to Elucidation: A Step-by-Step Guide to X-ray Crystallography
For researchers aiming to be the first to publish the crystal structure of (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid, a systematic approach is essential. The following workflow outlines the key stages, from material preparation to data analysis.
Caption: Schematic of the hanging drop vapor diffusion crystallization technique.
Part 3: X-ray Diffraction and Data Analysis
Once suitable crystals are obtained, they can be analyzed using an X-ray diffractometer.
Workflow Overview:
Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.
Data Collection: The crystal is cooled in a stream of liquid nitrogen to minimize radiation damage and then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data.
Validation and Deposition: The final structural model is validated for geometric and crystallographic reasonability. It is highly encouraged to deposit the final structure and the raw data into a public database like the Cambridge Crystallographic Data Centre (CCDC) to contribute to the collective scientific knowledge.
Conclusion
While the crystal structure of (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid remains to be determined, this guide provides a robust framework for its pursuit. By leveraging comparative analysis with known structures and employing systematic experimental workflows, researchers are well-equipped to unlock the three-dimensional secrets of this and other novel chemical entities. The successful crystallographic analysis of this compound will undoubtedly provide invaluable insights for the design of next-generation therapeutics.
References
Cambridge Crystallographic Data Centre (CCDC). The CCDC is the world's repository for small-molecule organic and metal-organic crystal structures. [Link]
PubChem. A public database of chemical substances and their properties. Maintained by the National Center for Biotechnology Information (NCBI). [Link]
LookChem. A chemical information and sourcing platform listing suppliers for 8-(Trifluoromethyl)quinolin-6-ylboronic acid (CAS 1072951-47-3). [Link]
An Introduction to X-ray Crystallography. A foundational text by Michael M. Woolfson. While a specific link isn't possible, this and similar textbooks provide the theoretical underpinnings of the described techniques.
Crystallization of Organic Compounds: An Industrial Approach. A book by Hsien-Hsin Tung et al.
Validation
HPLC Retention Time Standards & Method Development Guide: (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid
Executive Summary & Analyte Profile Establishing a universal retention time (RT) standard for (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid (CAS: 1089179-11-2) is complicated by its "chameleon-like" behavior in solutio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analyte Profile
Establishing a universal retention time (RT) standard for (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid (CAS: 1089179-11-2) is complicated by its "chameleon-like" behavior in solution. This molecule exhibits amphoteric properties: the quinoline nitrogen is basic (
), while the boronic acid moiety is a Lewis acid (). Furthermore, the lipophilic trifluoromethoxy () group increases retention on Reverse Phase (RP) columns compared to non-fluorinated analogs.
This guide provides a standardized framework for identifying this compound, distinguishing it from common degradants (boroxines and protodeboronated species), and selecting the optimal stationary phase.
Causes peak splitting/broadening in non-aqueous samples
Comparative Methodologies: Selecting the "Standard" System
To define a retention time standard, one must first define the system. Below is a comparison of the three most effective separation strategies for quinoline boronic acids.
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Mechanism: Hydrophobic interaction driven by the
group.
Verdict:Recommended for Routine QC. The acidic pH protonates the quinoline nitrogen (
), improving solubility, but potentially causing silanol tailing if the column is not end-capped.
System B: The "Selectivity" Choice (Phenyl-Hexyl)
Stationary Phase: Phenyl-Hexyl.
Mobile Phase: Methanol/Water with 10mM Ammonium Formate.
Mechanism:
- interactions with the quinoline ring + hydrophobic interaction.
Verdict:Best for Impurity Profiling. Offers superior resolution between the boronic acid and the de-boronated impurity due to specific ring interactions.
System C: High pH Stability (Hybrid Silica)
Stationary Phase: Hybrid Silica C18 (e.g., Gemini-NX or XBridge).
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10).
Mechanism: Boronic acid is ionized (
); Quinoline is neutral.
Verdict:Specialized Use. Useful if the acidic method causes rapid protodeboronation, but retention is significantly reduced due to ionization.
Standardized Experimental Protocol
For the purpose of creating a reproducible Retention Time Standard , we utilize System A (Modified) due to its robustness and widespread availability.
Protocol: RP-HPLC-UV/MS
Column: Waters XSelect CSH C18 (
) or equivalent charged-surface hybrid column (crucial for peak shape of basic quinolines).
Detection: UV @ 254 nm (Quinoline core) and 210 nm.
Injection Volume:
.
Mobile Phase Gradient:
Solvent A: Water + 0.1% Formic Acid.
Solvent B: Acetonitrile + 0.1% Formic Acid.
Time (min)
% Solvent B
Event
0.00
5
Equilibration
1.00
5
Hold
10.00
95
Linear Gradient
12.00
95
Wash
12.10
5
Re-equilibration
15.00
5
Stop
Expected Retention Profile (Theoretical)
Under these specific conditions, the elution order is strictly defined by polarity:
Solvent Front (
): ~1.2 min
Parent Boronic Acid: ~5.8 - 6.2 min (Moderate polarity due to
)
Boroxine Artifact: Co-elutes or slightly later (often broad/split if sample is in pure ACN).
Impurity (De-boronated): ~7.5 - 8.0 min (Significantly more hydrophobic).
Validating the Standard: The "Self-Correction" Workflow
Because boronic acids are unstable, you cannot rely solely on an external standard bottle that may have degraded. You must use a Relative Retention Time (RRT) approach using the in-situ generated impurity.
Workflow Visualization
The following diagram illustrates the decision tree for validating the peak identity.
Caption: Decision tree for distinguishing between chromatographic artifacts (boroxines) and chemical degradation (protodeboronation).
Critical Quality Attribute: RRT Calculation
To confirm the retention time without a fresh standard, induce degradation in a small aliquot (add acid + heat for 30 mins) to generate the 6-(trifluoromethoxy)quinoline impurity.
Target RRT: ~0.75 - 0.85 (Parent elutes earlier).
If the main peak elutes after the impurity, it is likely the boronic ester (if alcohol was used) or a different species.
Troubleshooting & Best Practices
The "Boroxine" Problem
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). In pure acetonitrile or methanol, this equilibrium is slow, leading to "barbell" shaped peaks or doublets.
Solution: Always dissolve the sample in a diluent containing at least 10% water or 1% Formic Acid . This forces the equilibrium rapidly back to the monomeric boronic acid species (
), ensuring a sharp, single peak.
Peak Tailing
Quinoline nitrogens interact strongly with residual silanols on silica columns.
Solution: Use "Charged Surface Hybrid" (CSH) or "End-capped" columns (e.g., Waters XSelect CSH or Agilent Poroshell HPH). Alternatively, add 10-20 mM Ammonium Formate to the mobile phase to mask silanols.
Sample Stability
(6-(Trifluoromethoxy)quinolin-8-yl)boronic acid is susceptible to protodeboronation (loss of the boron group) in acidic conditions over time.
Storage: Store standards in solid form at -20°C.
Analysis: Prepare solutions immediately before injection. Do not leave in the autosampler >12 hours.
References
Chemical Identity & Properties
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1089179-11-2. Retrieved from .
Chromatographic Behavior of Boronic Acids
Waters Corporation. (2023).[2] Developing a Separation for Eleven Boronic Acids Using MaxPeak Premier Column Technology. Application Note 720007890. Retrieved from .
Storey, R. et al. (2011). Equilibrium of Boronic Acids and Boroxines in Organic Solvents.
Quinoline Separation Methods:
Agilent Technologies. Analysis of Quinoline Alkaloids using Phenyl-Hexyl Columns. Technical Guide 5990-1234EN.
Supplier QC Data (Reference for Purity)
Sigma-Aldrich / Merck. Certificate of Analysis: Quinolinyl Boronic Acids. Retrieved from .
From the Desk of the Senior Application Scientist:
Handling (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid requires a nuanced approach that goes beyond standard organic waste protocols. This compound possesses three distinct functional moieties that dictate its disposal pathway:
The Boronic Acid group: Generally stable but can form boroxines upon dehydration; mild Lewis acidity.
The Quinoline Ring: A nitrogen-containing heterocycle, often implicated in biological activity and potential aquatic toxicity.
The Trifluoromethoxy group (-OCF₃):CRITICAL. This defines the waste stream. Upon incineration, this group releases hydrogen fluoride (HF), necessitating disposal facilities equipped with specific scrubbers.
GHS Hazard Identification (Baseline Assumption for Derivatives):
H335: May cause respiratory irritation.[2][3][5][6][8]
Pre-Disposal Stabilization & Segregation
Before this material leaves your bench, it must be chemically compatible with the waste container.
Chemical Compatibility Matrix
Incompatible Class
Risk Factor
Mechanism
Strong Oxidizers
High
Boronic acids can be oxidatively deborylated (e.g., with ), generating phenols and potentially exothermic reactions.
Strong Acids
Medium
Protodeboronation may occur; releases fluorinated degradation products.
Reducing Agents
Low/Medium
Potential reduction of the quinoline ring.
Protocol 1: Bench-Side Segregation
Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) if the total halogen content exceeds 2% (varies by local regulation, but best practice is strict segregation).
Designation: This material must be tagged as HALOGENATED ORGANIC WASTE .
Waste Stream Classification Logic
The presence of the trifluoromethoxy group overrides other classification criteria.
Figure 1: Decision logic for classifying (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid waste. The -OCF3 group mandates the Halogenated Stream.
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Heavily Contaminated Solids)
Container: High-density polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.
Labeling: Must explicitly state "Solid Waste: Organofluorine Compound."
Procedure:
Transfer solids using a dedicated spatula.
Wipe the spatula with a solvent-dampened Kimwipe.
Place the Kimwipe into the same solid waste container.
Solvent Context: Most boronic acids are handled in polar aprotic solvents (DMF, DMSO) or alcohols.
Container: Amber glass or HDPE carboy compatible with the solvent.
Procedure:
Verify the carboy is labeled "HALOGENATED ORGANIC WASTE."
Pour the solution slowly using a funnel to avoid splashing.
Rinse the reaction vessel with a minimal amount of compatible solvent (e.g., dichloromethane or ethyl acetate).
Add the rinsate to the same halogenated waste container.
Critical Check: Ensure the pH of the waste mix is between 4 and 10. If highly acidic or basic, neutralize separately before adding to the main carboy to prevent container pressurization.
Emergency Contingencies: Spills & Exposure
Spill Response Workflow (Dry Powder)
Isolate: Evacuate the immediate area (10 ft radius).
PPE: Don double nitrile gloves, safety goggles, and an N95 dust mask (or respirator if powder is fine).
Containment: Cover the spill with a damp absorbent pad to prevent dust generation.
Cleanup:
Scoop the material into a disposable container.
Wipe the surface with a soap/water solution.[2][3][6][8]
Place all cleanup materials into the Solid Hazardous Waste bin.
Spill Response Workflow (Solution)
Absorb: Use a universal absorbent (vermiculite or spill pillows).
Collect: Transfer saturated absorbent to a heavy-duty plastic bag.
Tag: Label as "Debris from Fluorinated Organic Spill."
Regulatory Grounding & Compliance
Why this matters:
The incineration of trifluoromethoxy compounds generates HF. Standard municipal incinerators or non-halogenated waste kilns may be damaged by the corrosive gas, or worse, may release it into the atmosphere.
EPA/RCRA Code (USA): While this specific compound is likely not P- or U-listed by specific CAS, it falls under the characteristic of Toxic if leachable, but operationally is treated as D001 (Ignitable) if in solvent or simply Halogenated Solvent Waste for disposal vendor profiling.
Destruction Method: High-temperature incineration (>1100°C) with secondary combustion and alkaline scrubbing.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Boronic Acids and Quinoline Derivatives. PubChem. Available at: [Link]
U.S. Environmental Protection Agency. Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA. Available at: [Link]